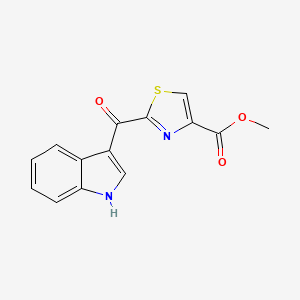

2-(1H-indol-3-ilcarbonil)tiazol-4-carboxilato de metilo

Descripción general

Descripción

Aplicaciones Científicas De Investigación

ITE tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como ligando en química de coordinación.

Biología: Se estudia su papel en la modulación de las respuestas inmunitarias y su potencial como agente inmunosupresor.

Medicina: Se investiga su potencial terapéutico para tratar enfermedades autoinmunitarias y afecciones inflamatorias.

Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en varios procesos químicos.

Mecanismo De Acción

ITE ejerce sus efectos al unirse al receptor de hidrocarburos arilo (AhR) con alta afinidad (Ki de 3 nM). Esta unión conduce a la activación de AhR, que luego se trasloca al núcleo y regula la expresión de varios genes involucrados en la respuesta inmunitaria y la inflamación. Los objetivos moleculares y las vías involucradas incluyen la inducción de enzimas citocromo P450 y la modulación de la producción de citoquinas .

Análisis Bioquímico

Biochemical Properties

Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . The binding of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate to AHR leads to the activation of this receptor, which in turn modulates the expression of various genes involved in xenobiotic metabolism, cell cycle regulation, and immune response.

Cellular Effects

The effects of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the activation of AHR by methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate can lead to changes in the expression of genes involved in detoxification processes, such as cytochrome P450 enzymes . Additionally, this compound has been shown to inhibit the migration of glioma cells, suggesting a potential role in cancer therapy .

Temporal Effects in Laboratory Settings

The effects of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. The long-term effects of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate on cellular function can be complex and multifaceted. For instance, prolonged exposure to this compound can lead to sustained activation of AHR, resulting in persistent changes in gene expression and cellular metabolism . These long-term effects may have implications for the use of this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate can vary with different dosages in animal models. At low doses, this compound has been shown to activate AHR and modulate gene expression without causing significant toxicity. At higher doses, methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate can induce toxic effects, including liver damage and immune suppression . These findings highlight the importance of careful dosage optimization in the use of this compound for therapeutic purposes.

Metabolic Pathways

Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate is involved in several metabolic pathways, primarily through its interaction with AHR. Upon activation of AHR, this compound can influence the expression of various enzymes involved in xenobiotic metabolism, including cytochrome P450 enzymes . These enzymes play a crucial role in the detoxification of harmful substances and the metabolism of drugs, highlighting the potential of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate in modulating metabolic processes.

Transport and Distribution

The transport and distribution of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate within cells and tissues are influenced by its interaction with specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate is an important determinant of its activity and function. This compound has been shown to localize primarily in the cytoplasm, where it interacts with AHR and other intracellular proteins . Additionally, the translocation of the AHR complex to the nucleus upon activation by methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate highlights the dynamic nature of its subcellular localization and its role in modulating gene expression and cellular function.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de ITE típicamente implica la reacción de indole-3-carboxaldehído con tiosemicarbazida para formar un intermedio, que luego se cicla para producir el anillo tiazol. El paso final involucra la esterificación para producir la forma éster etílico de ITE. Las condiciones de reacción a menudo incluyen el uso de disolventes como el etanol y catalizadores como el ácido acético .

Métodos de Producción Industrial

La producción industrial de ITE puede implicar la síntesis a gran escala utilizando vías de reacción similares, pero optimizadas para mayores rendimientos y pureza. Técnicas como la síntesis de flujo continuo y los reactores automatizados se pueden emplear para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

ITE experimenta varias reacciones químicas, que incluyen:

Oxidación: ITE se puede oxidar para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir ITE en sus formas reducidas.

Sustitución: ITE puede participar en reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en diversas condiciones.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados sustituidos .

Comparación Con Compuestos Similares

Compuestos Similares

1,4-Crisenoquinona: Otro activador de AhR.

CH-223191: Un antagonista específico para AhR.

StemRegenin 1: Un inhibidor de AhR.

Singularidad de ITE

ITE es único debido a su potente actividad inmunosupresora y alta afinidad por AhR. A diferencia de otros compuestos similares, ITE ha mostrado un potencial significativo en la reducción de citoquinas inflamatorias y la inducción de células T reguladoras, lo que la convierte en una candidata prometedora para aplicaciones terapéuticas .

Propiedades

IUPAC Name |

methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c1-19-14(18)11-7-20-13(16-11)12(17)9-6-15-10-5-3-2-4-8(9)10/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDXOGDIPZSCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405386 | |

| Record name | Methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448906-42-1 | |

| Record name | 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=448906-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ITE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

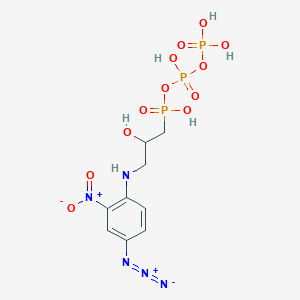

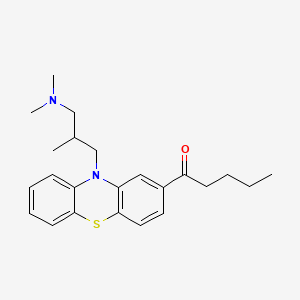

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane](/img/structure/B1229684.png)

![2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-phenylacetamide](/img/structure/B1229685.png)

![N-(2-bromo-4-nitrophenyl)-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1229687.png)

![11-Chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione](/img/structure/B1229688.png)

![17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1229689.png)